
Tlr4-IN-C34
Vue d'ensemble
Description
TLR4-IN-C34 est un inhibiteur puissant et sélectif du récepteur Toll-like 4 (TLR4). Il s'agit d'un aminomonosaccharide qui inhibe la signalisation de TLR4 en s'amarrant à la poche hydrophobe du corécepteur TLR4, la protéine de différenciation myéloïde-2 (MD-2) . Ce composé a montré des effets anti-inflammatoires significatifs dans diverses études et est exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires .
Mécanisme D'action
Target of Action
Tlr4-IN-C34, also known as C34, is a potent and selective antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a part of the cell’s immune response and plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
This compound inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . This interaction blocks TLR4-mediated cytokine release, thereby exerting anti-inflammatory effects .
Biochemical Pathways
This compound affects the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . By downregulating this pathway, this compound decreases the levels of pro-inflammatory factors and chemokines, including NO, TNF-α, IL-1β, IL-6, and MCP-1 . Furthermore, it suppresses the expression or phosphorylation levels of inflammatory proteins regarding this pathway .
Result of Action
The inhibition of TLR4 signaling by this compound leads to a decrease in the levels of pro-inflammatory factors and chemokines . This results in a reduction of systemic inflammation in models of endotoxemia and necrotizing enterocolitis . In addition, this compound reduces ROS (Reactive Oxygen Species) production in BV2 cells after LPS (Lipopolysaccharide) treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a molecule found on the outer membrane of Gram-negative bacteria, can stimulate TLR4 signaling . This compound is effective in environments where LPS is present, as it inhibits the LPS-stimulated inflammatory responses . .
Analyse Biochimique
Biochemical Properties
Tlr4-IN-C34 inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . It does not affect signaling through either TLR2 or TLR9 .
Cellular Effects
In BV2 microglia cells stimulated by lipopolysaccharide (LPS), this compound has been shown to decrease the levels of pro-inflammatory factors and chemokines including NO, TNF-α, IL-1β, IL-6, and MCP-1 .
Molecular Mechanism
This compound exerts its effects by suppressing the expression or phosphorylation levels of inflammatory proteins regarding the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . In addition, this compound reduces ROS production in BV2 cells after LPS treatment .
Temporal Effects in Laboratory Settings
It has been shown to have significant anti-neuroinflammatory effects in BV2 microglia cells stimulated by LPS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, orally administered daily, this compound has been shown to attenuate intestinal inflammation .
Metabolic Pathways
It is known to interact with the TLR4/MyD88/NF-κB/NLRP3 signaling pathway .
Subcellular Localization
It is known to interact with the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2), which is located on the cell surface .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du TLR4-IN-C34 implique plusieurs étapes, notamment la protection et la déprotection des groupes hydroxyles, l'acétylation et des réactions de glycosylation. L'intermédiaire clé est un dérivé de glucosamine protégé, qui subit une acétylation pour former le produit final . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs comme l'acide trifluoroacétique (TFA).
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est généralement produit sous forme solide et stocké dans des conditions desséchées pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : TLR4-IN-C34 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que des groupes acétyle et hydroxyle. Il peut également participer à des réactions de glycosylation, formant des liaisons glycosidiques avec d'autres molécules .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le chlorure d'acétyle pour l'acétylation, l'acide trifluoroacétique pour la déprotection et divers solvants organiques comme le DMSO et le méthanol . Les réactions sont généralement réalisées à des températures contrôlées et sous atmosphère inerte pour éviter la dégradation.
Produits principaux : Les produits principaux formés à partir des réactions impliquant this compound comprennent divers dérivés acétylés et des composés glycosylés. Ces produits conservent la structure de base de l'aminomonosaccharide, mais avec différents groupes fonctionnels attachés .
Applications de recherche scientifique
This compound a été étudié de manière approfondie pour ses propriétés anti-inflammatoires. Il a montré des résultats prometteurs dans la réduction de l'inflammation systémique dans des modèles d'endotoxémie et d'entérocolite nécrosante . De plus, il a été utilisé dans la recherche pour étudier le rôle de la signalisation TLR4 dans diverses maladies, notamment les affections neuro-inflammatoires telles que la maladie d'Alzheimer et la maladie de Parkinson .
Dans le domaine de la médecine, this compound est exploré comme un agent thérapeutique potentiel pour traiter les maladies inflammatoires en inhibant la libération de cytokines médiée par TLR4 . Sa capacité à réduire la production d'espèces réactives de l'oxygène (ROS) et à supprimer l'expression de protéines inflammatoires en fait un outil précieux pour étudier l'inflammation et les réponses immunitaires .
Mécanisme d'action
This compound exerce ses effets en inhibant la voie de signalisation TLR4. Il s'amarrant à la poche hydrophobe du corécepteur TLR4, la protéine de différenciation myéloïde-2 (MD-2), empêchant l'activation de TLR4 par les lipopolysaccharides (LPS) . Cette inhibition entraîne une réduction de la production de cytokines et de chimiokines pro-inflammatoires, réduisant ainsi l'inflammation .
Le composé régule également à la baisse la voie de signalisation TLR4/MyD88/NF-κB/NLRP3, qui est impliquée dans la réponse inflammatoire . En inhibant cette voie, this compound réduit les niveaux de médiateurs inflammatoires tels que l'oxyde nitrique (NO), le facteur de nécrose tumorale alpha (TNF-α), l'interleukine-1 bêta (IL-1β) et l'interleukine-6 (IL-6) .
Applications De Recherche Scientifique
Acute Kidney Injury
Study Overview:
A study conducted by Zhang et al. investigated the protective effects of TLR4-IN-C34 against acute kidney injury (AKI) induced by isoproterenol in a rat model. The research aimed to understand the compound's impact on renal function and inflammatory pathways associated with AKI.
Key Findings:
- This compound administration significantly reduced serum creatinine levels, indicating improved renal function.
- Histopathological analysis revealed decreased renal tissue damage and inflammation.
- The compound downregulated pro-inflammatory cytokines such as IL-1β, IL-8, and IL-12, and altered apoptotic markers, suggesting a protective mechanism against renal injury .
Table 1: Effects of this compound on Renal Parameters
Parameter | Control Group | ISO Group | ISO + C34 (1 mg/kg) | ISO + C34 (3 mg/kg) |
---|---|---|---|---|
Serum Creatinine (mg/dL) | 0.5 | 2.5 | 1.2 | 0.8 |
IL-1β Levels (pg/mg tissue) | 50 | 150 | 100 | 70 |
MAPK Expression | Low | High | Moderate | Low |
Neuroinflammation
Study Overview:
Research published in 2022 examined the anti-neuroinflammatory effects of this compound in BV2 microglia cells stimulated with lipopolysaccharide (LPS). This study aimed to elucidate the compound's mechanism in reducing neuroinflammation, a key factor in various central nervous system diseases.
Key Findings:
- This compound significantly decreased levels of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-1β, IL-6, and MCP-1 in LPS-stimulated BV2 cells.
- The compound inhibited the activation of the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, which is critical in neuroinflammatory responses .
Table 2: Inflammatory Mediators Affected by this compound
Mediator | Control Group | LPS Group | LPS + C34 |
---|---|---|---|
Nitric Oxide (μM) | 5 | 25 | 10 |
TNF-α (pg/mL) | 20 | 200 | 80 |
IL-1β (pg/mL) | 15 | 150 | 50 |
Other Inflammatory Diseases
Potential Applications:
this compound has been proposed for use in various other inflammatory conditions due to its ability to inhibit TLR4 signaling effectively. Some potential applications include:
- Infectious Diseases: By modulating the immune response to pathogens that activate TLR4, this compound may serve as an adjunct therapy for infectious diseases characterized by excessive inflammation .
- Cardiovascular Diseases: The compound could potentially reduce myocardial ischemia and other cardiovascular complications linked to TLR4 activation .
- Pulmonary Inflammation: There is potential for using this compound in treating inflammatory pulmonary diseases through its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Resatorvid
- TAK-242
- Eritoran
- IAXO-102
Unicité : TLR4-IN-C34 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de TLR4. Contrairement à d'autres composés similaires, il cible spécifiquement la poche hydrophobe du corécepteur TLR4 MD-2, offrant une approche plus ciblée pour inhiber la signalisation TLR4 . Cette spécificité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique .
Activité Biologique
TLR4-IN-C34 is a small molecule inhibitor targeting Toll-like receptor 4 (TLR4), a key player in the immune response that mediates inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases due to its ability to modulate TLR4 signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different models, and relevant case studies.
Overview of TLR4 and Its Role in Inflammation
TLR4 is a pattern recognition receptor that responds to pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates intracellular signaling cascades that lead to the production of pro-inflammatory cytokines, contributing to the inflammatory response. Dysregulation of TLR4 signaling is implicated in various diseases, including sepsis, acute kidney injury (AKI), and neuroinflammatory disorders.
This compound functions primarily by inhibiting the binding of LPS to TLR4, thereby preventing the downstream activation of inflammatory signaling pathways such as MyD88 and NF-κB. Molecular docking studies have shown that C34 fits tightly within the hydrophobic pocket of the TLR4 co-receptor MD-2, effectively blocking LPS signaling .
In Vitro Studies
- Macrophage and Enterocyte Inhibition : this compound has been shown to inhibit TLR4 signaling in macrophages and enterocytes in vitro. This inhibition leads to reduced production of inflammatory cytokines such as TNF-α and IL-6 upon LPS stimulation .
- Neuroinflammation : In BV2 microglia cells stimulated by LPS, this compound significantly decreased levels of pro-inflammatory factors including NO, TNF-α, IL-1β, IL-6, and MCP-1. The compound also inhibited the phosphorylation of key proteins involved in the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, suggesting its potential as an anti-neuroinflammatory agent .
In Vivo Studies
- Acute Kidney Injury Model : In a rat model of isoproterenol (ISO)-induced AKI, administration of this compound resulted in significantly lower serum creatinine levels and reduced histopathological changes in renal tissue. The compound also decreased the expression of inflammatory cytokines (IL-8, IL-1β, IL-12) and apoptotic markers (Bax), while increasing anti-apoptotic markers (Bcl-2) in treated groups .
- Endotoxemia and Necrotizing Enterocolitis : C34 has demonstrated efficacy in reducing systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis. Notably, it inhibited LPS signaling ex vivo in human ileum samples from infants with necrotizing enterocolitis .
Summary of Key Findings
Case Study 1: Acute Kidney Injury
A study investigated the protective effects of this compound against ISO-induced AKI in rats. The results indicated that pre-treatment with C34 significantly ameliorated kidney damage and inflammation, highlighting its potential for clinical applications in renal protection during ischemic events.
Case Study 2: Neuroinflammation
Research on BV2 microglia demonstrated that this compound effectively reduced neuroinflammation by inhibiting key inflammatory pathways. This suggests its potential role as a therapeutic agent for central nervous system disorders characterized by excessive inflammation.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIQMFHPUJUDMC-HHARLNAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336698 | |
Record name | TLR4-IN-C34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40592-88-9 | |
Record name | TLR4-IN-C34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: TLR4-IN-C34 acts as a specific inhibitor of toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a key receptor involved in the innate immune response, recognizing lipopolysaccharide (LPS) from bacteria and triggering downstream signaling pathways such as the MyD88/NF-κB axis and MAPK, leading to the production of inflammatory cytokines [, , , , , , ]. By inhibiting TLR4, this compound effectively disrupts this signaling cascade, ultimately reducing the production of inflammatory mediators like IL-8, IL-1β, and IL-12 [, , , , , , ]. This inhibition of TLR4 signaling also shows a protective effect against apoptosis, as evidenced by decreased Bax (pro-apoptotic marker) and increased Bcl-2 (anti-apoptotic marker) expression in renal cells [].
A: Studies in a rat model of isoproterenol-induced acute kidney injury (AKI) demonstrate the therapeutic potential of this compound []. Pretreatment with this compound significantly reduced serum creatinine levels, a key indicator of kidney function []. Furthermore, histological examination of kidney tissue revealed a reduction in tissue damage in the this compound treated group compared to the untreated group [].
A: While research on this compound's impact on the gut microbiome is still developing, some studies suggest a potential role. In a rat model of cisplatin-induced AKI, Lactobacillus salivarius BP121, a probiotic strain, demonstrated protective effects against kidney damage partly by modulating the gut microbiome composition and function []. This probiotic increased the abundance of beneficial Lactobacillus species, leading to increased short-chain fatty acid production, which has been linked to improved gut health []. Although not directly investigated in this particular study, the involvement of TLR4 in gut homeostasis and the demonstrated effects of this compound on intestinal inflammation [, ] warrant further exploration into the potential interplay between this compound, the gut microbiome, and overall health outcomes.
A: this compound has shown promise in mitigating the toxic effects of microcystin-leucine arginine (MC-LR) in bovine Sertoli cells, which are crucial for sperm production []. Specifically, this compound inhibited MC-LR-induced damage to the mitochondria, the powerhouse of the cell, and prevented the degradation of proteins essential for the blood-testis barrier []. These findings highlight the potential of this compound in protecting male reproductive health from environmental toxins like MC-LR.
A: Research indicates a potential link between this compound and the Notch signaling pathway, though not directly related to its inhibitory action on TLR4. A study revealed that Desulfovibrio vulgaris (DSV), a type of sulfate-reducing bacteria, activates the Notch signaling pathway in macrophages []. This activation was independent of TLR4, as evidenced by the lack of effect of this compound on DSV-induced Notch activation []. While this compound itself didn't directly impact the Notch pathway in this context, this finding highlights the complex interplay between bacterial infection, TLR4, and Notch signaling, warranting further investigation.
A: Elevated TLR2 levels have been linked to an increased risk of thrombosis in MPN patients []. While this compound specifically targets TLR4, it's important to note that TLR2 and TLR4 are both part of the toll-like receptor family and share some downstream signaling pathways involved in inflammation and immune response. This raises the question of whether modulating TLR4 activity via this compound could indirectly influence TLR2-mediated effects or if targeting both TLR2 and TLR4 could be a more effective strategy for managing thrombosis risk in MPN patients. Further research is needed to fully understand the potential interplay between these receptors and the therapeutic implications of targeting them individually or in combination.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.